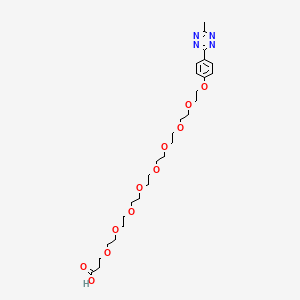

Méthyltétrazine-PEG8-acide

Vue d'ensemble

Description

Methyltetrazine-PEG8-acid is a PEG Linker

Applications De Recherche Scientifique

Imagerie des activités enzymatiques dans les cellules vivantes

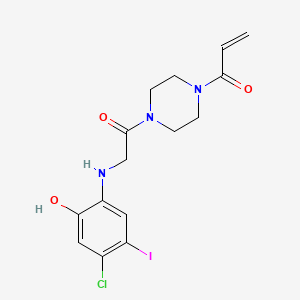

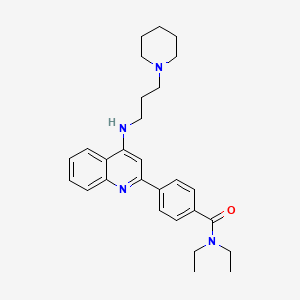

La méthyltétrazine peut être utilisée comme une petite poignée bioorthogonale compatible avec les cellules vivantes pour l'imagerie des activités enzymatiques in situ {svg_1}. Dans une étude, des chercheurs ont introduit la méthyltétrazinylalanine (MeTz-Ala), un proche analogue de la phénylalanine, dans un inhibiteur de la cystéine protéase dipeptidique fluorométhylcétone {svg_2}. La tétrazine permet la visualisation de l'activité de la cathépsine capturée au moyen d'une ligation de Diels-Alder à demande électronique inverse dans les lysats cellulaires et les cellules vivantes {svg_3}.

Profiling des protéines basées sur l'activité

La méthyltétrazine est utilisée dans le profilage des protéines basées sur l'activité (ABPP), qui permet d'identifier et de visualiser les activités enzymatiques au sein de systèmes biologiques complexes {svg_4}. L'ABPP utilise des inhibiteurs basés sur le mécanisme, appelés sondes basées sur l'activité (ABP), qui réagissent uniquement avec la forme active des protéases, produisant un adduit enzyme-inhibiteur covalent et irréversible {svg_5}.

Imagerie par fluorescence

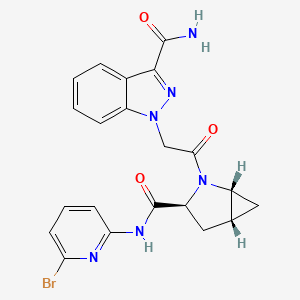

Les colorants fonctionnalisés à la méthyltétrazine sont connus pour agir comme des sondes fluorogènes {svg_6}. Ces sondes sont utilisées en imagerie par fluorescence, qui est un outil scientifique important pour comprendre les systèmes biologiques {svg_7}. La préparation de bio-sondes fluorescentes doit inclure une perturbation minimale des propriétés originales de la biomolécule et de la molécule synthétique pendant leur marquage {svg_8}.

Chimie bioorthogonale

La méthyltétrazine est utilisée en chimie bioorthogonale, qui a été développée pour étudier les systèmes biologiques innés {svg_9}. Les marqueurs bioorthogonaux sont sélectionnés en fonction de leur réactivité, de leur chimiosélectivité, de leur bioorthogonalité et de leur taille, qui est idéalement aussi petite que possible {svg_10}.

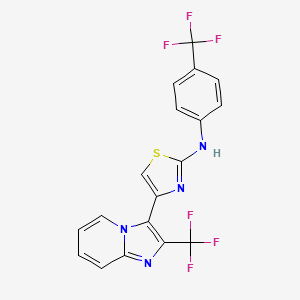

Synthèse de la tétrazine

La méthyltétrazine est utilisée dans la synthèse de sondes fluorogènes à base de tétrazine {svg_11}. La réaction de Pinner traditionnelle et les réactions de type « Pinner » pour la synthèse de la tétrazine sont discutées, ainsi que les formations de liaisons C–C catalysées par les métaux avec des intermédiaires de tétrazine pratiques {svg_12}.

Mécanisme D'action

Target of Action

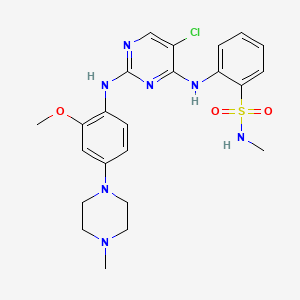

Methyltetrazine-PEG8-acid is primarily used as an amine-reactive reagent . The primary targets of Methyltetrazine-PEG8-acid are primary amine groups .

Mode of Action

The terminal carboxylic acid of Methyltetrazine-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows Methyltetrazine-PEG8-acid to bind to its targets and exert its effects.

Biochemical Pathways

Methyltetrazine-PEG8-acid is used in activity-based protein profiling (ABPP), a technique that allows the identification and visualization of enzyme activities within complex biological systems . In ABPP, Methyltetrazine-PEG8-acid acts as a bioorthogonal handle for imaging enzyme activities in situ . It is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor, and following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase water-solubility , which could potentially enhance its bioavailability.

Result of Action

The result of Methyltetrazine-PEG8-acid’s action is the visualization of enzyme activities within complex biological systems . This is achieved through the formation of a covalent and irreversible enzyme-inhibitor adduct, which allows the distinction between active and inactive enzyme species .

Action Environment

The action of Methyltetrazine-PEG8-acid is influenced by the presence of activators such as EDC or DCC, which facilitate the reaction between the compound’s terminal carboxylic acid and primary amine groups . Additionally, the compound’s action is compatible with both cell lysates and live cells , demonstrating its versatility in different environments.

Analyse Biochimique

Biochemical Properties

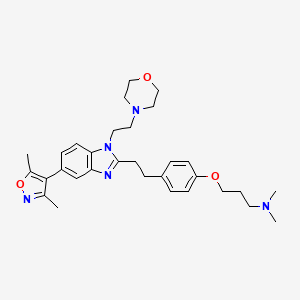

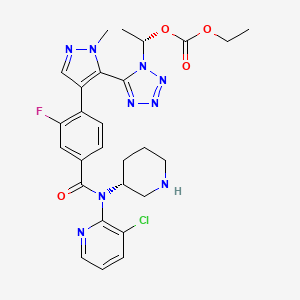

Methyltetrazine-PEG8-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of Methyltetrazine-PEG8-acid on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methyltetrazine-PEG8-acid exerts its effects at the molecular level through its role in the formation of PROTACs . The compound forms a stable amide bond with primary amine groups in the presence of activators (e.g., EDC, or DCC) . This process is crucial for the synthesis of PROTACs, which subsequently interact with target proteins and E3 ubiquitin ligases to facilitate protein degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, Methyltetrazine-PEG8-acid demonstrates stability over time .

Metabolic Pathways

The metabolic pathways involving Methyltetrazine-PEG8-acid are primarily related to its role in the synthesis of PROTACs . The compound interacts with enzymes and cofactors during the formation of PROTACs, which subsequently interact with target proteins and E3 ubiquitin ligases .

Transport and Distribution

The transport and distribution of Methyltetrazine-PEG8-acid within cells and tissues would be influenced by its chemical properties and the nature of the PROTACs synthesized using this compound

Subcellular Localization

The subcellular localization of Methyltetrazine-PEG8-acid and its effects on activity or function would be dependent on the specific PROTACs synthesized using this compound

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJSAIBRQJQXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

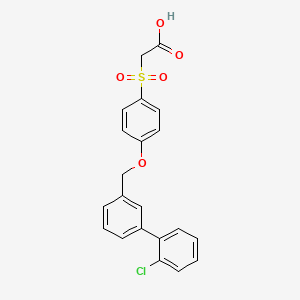

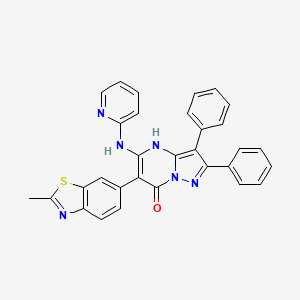

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)